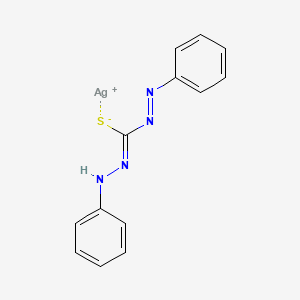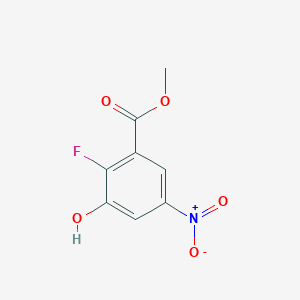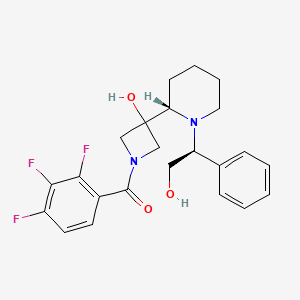
silver;N'-anilino-N-phenyliminocarbamimidothioate
Overview
Description
The silver;N'-anilino-N-phenyliminocarbamimidothioate is a coordination compound formed between dithizone (diphenylthiocarbazone) and silver ions. Dithizone is a sulfur-containing organic compound known for its ability to form intensely colored complexes with various metal ions. This property makes it valuable in analytical chemistry for the detection and quantification of trace metals. The this compound, in particular, is notable for its applications in colorimetric sensing and environmental analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the silver;N'-anilino-N-phenyliminocarbamimidothioate typically involves the reaction of dithizone with a silver salt, such as silver nitrate. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride, where dithizone is soluble. The general reaction can be represented as follows:
H2Dz+AgNO3→AgDz+HNO3
Here, H₂Dz represents dithizone, and AgDz represents the this compound. The reaction is typically conducted at room temperature, and the complex precipitates out of the solution as a colored solid.
Industrial Production Methods: While the synthesis of the this compound is primarily conducted on a laboratory scale for analytical purposes, industrial production methods would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the complex.
Chemical Reactions Analysis
Types of Reactions: The silver;N'-anilino-N-phenyliminocarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized by strong oxidizing agents, leading to the formation of different oxidation states of silver.
Reduction: The complex can be reduced by reducing agents, potentially leading to the formation of metallic silver.
Substitution: The dithizone ligand in the complex can be substituted by other ligands, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reactions: Ligands such as ammonia or thiourea can be used to replace dithizone in the complex.
Major Products Formed:
Oxidation Products: Higher oxidation states of silver complexes.
Reduction Products: Metallic silver.
Substitution Products: New complexes with different ligands.
Scientific Research Applications
The silver;N'-anilino-N-phenyliminocarbamimidothioate has a wide range of scientific research applications, including:
Chemistry: Used in colorimetric assays for the detection of silver ions and other metals. The intense color change upon complex formation allows for easy visual detection.
Biology: Employed in the study of metal ion interactions with biological molecules. The complex can be used to trace the presence of silver ions in biological samples.
Medicine: Investigated for its potential antimicrobial properties. Silver ions are known for their antibacterial activity, and the complex may enhance this effect.
Industry: Utilized in environmental analysis for the detection of trace metals in water and soil samples. The complex’s sensitivity to metal ions makes it valuable for monitoring pollution levels.
Mechanism of Action
The mechanism of action of the silver;N'-anilino-N-phenyliminocarbamimidothioate involves the coordination of silver ions with the dithizone ligand. The sulfur and nitrogen atoms in dithizone form coordinate bonds with the silver ion, resulting in a stable complex. This coordination alters the electronic structure of the ligand, leading to a characteristic color change. The complex can interact with various molecular targets, including other metal ions and biological molecules, through similar coordination mechanisms.
Comparison with Similar Compounds
Dithizone Copper Complex: Forms a stable complex with copper ions and is used in similar colorimetric assays.
Dithizone Mercury Complex: Known for its intense color change and used in the detection of mercury ions.
Dithizone Lead Complex: Utilized in the analysis of lead ions in environmental samples.
Uniqueness: The silver;N'-anilino-N-phenyliminocarbamimidothioate is unique due to its specific interaction with silver ions, leading to a distinct color change that is easily detectable. This property makes it particularly valuable in analytical applications where sensitivity and selectivity are crucial. Additionally, the complex’s potential antimicrobial properties add to its uniqueness compared to other dithizone-metal complexes.
Properties
IUPAC Name |
silver;N'-anilino-N-phenyliminocarbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S.Ag/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12;/h1-10,14H,(H,16,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNZRONZKMOMBV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)[S-].[Ag+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11AgN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36539-86-3 | |
| Record name | Dithizone Silver Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Benzyloxy)carbonyl]-S-tert-butyl-L-cysteine](/img/structure/B1513465.png)
![(2S)-2-[2-[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(4S,7S)-7-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-2,9-dimethyl-5,6-dioxodecan-4-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hydrazinyl]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1513466.png)









![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine]](/img/structure/B1513573.png)


